1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone
Overview
Description
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C26H21N3O2S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]thio}-6-phenyl-4-pyrimidinol is 439.13544809 g/mol and the complexity rating of the compound is 749. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vascular Cognitive Impairment Treatment : A related compound, a hydroxamate derivative of 10,11-dihydro-5H-dibenzo[b,f]azepine, was found to increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in mice, suggesting potential for treating vascular cognitive impairment (Kaur et al., 2019).
Antimicrobial Activity : Compounds with a dibenzo[b,f]azepine moiety, including those with hydroxy-3'',4''-dihydropyrimidine and mercapto-3'',4''-dihydropyrimidine groups, have demonstrated moderate antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Patolia et al., 2010).
Inhibitors of Dihydrofolate Reductases : Compounds including dibenz[b,f]azepine as a substituent have shown inhibitory effects on dihydrofolate reductases from various pathogens. This implies their use in developing treatments for infections caused by Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium (Rosowsky et al., 2000).
Synthesis of Pharmacologically Active Compounds : The dibenzo[b,f]azepine framework is a key component in the synthesis of various pharmacologically active compounds, such as antidepressants and analgesics. Its derivatives have been explored for analgesic and antidepressant properties (Ong et al., 1980).
Synthesis of Radioligands for Imaging : Derivatives of dibenzo[b,f]azepine have been synthesized and evaluated as potential radioligands for imaging norepinephrine transporters, crucial for neurological research and diagnostics (Schou et al., 2006).
Properties
IUPAC Name |
2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2S/c30-24-16-21(18-8-2-1-3-9-18)27-26(28-24)32-17-25(31)29-22-12-6-4-10-19(22)14-15-20-11-5-7-13-23(20)29/h1-13,16H,14-15,17H2,(H,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJAWYAFGKHANCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC(=CC(=O)N4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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